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Chemical Profile & Solubility Data

PF-06726304 is a potent, selective, and SAM-competitive inhibitor of the histone methyltransferase EZH2.

It inhibits the wild-type and Y641N mutant EZH2 with Ki values of 0.7 nM and 3.0 nM, respectively [1] [2].

It demonstrates robust cellular and in vivo activity, notably reducing H3K27me3 levels and inhibiting the

proliferation of EZH2-dependent cell lines [1].

The table below summarizes its key biochemical and cellular activities:

Activity Type Target/Model Value Unit Description

Biochemical Inhibition
(Ki)

EZH2 (wild-type) 0.7 nM
(Ki)

Cell-free assay [1] [2]

EZH2 (Y641N mutant) 3.0 nM
(Ki)

Cell-free assay [1] [2]

Cellular Inhibition
(IC₅₀)

H3K27me3 in Karpas-
422

15 nM Histone methylation mark
reduction [1]

Proliferation of Karpas-
422

25 nM Cell growth inhibition after 72h
[1]

For stock solution preparation, the following solubility data is critical:
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Solvent Solubility Notes

DMSO ≥ 10 - 15 mg/mL (≥ 22.4 - 33.6
mM) [1] [2]

Hygroscopic DMSO can significantly reduce solubility;
use fresh, dry DMSO.

Ethanol 22 mg/mL (49.3 mM) [1] Viable alternative to DMSO.

Water Insoluble [1] Not suitable for direct dissolution.

Stock Solution Preparation & In Vivo Formulations

A. Preparing Stock Solutions in DMSO This is the standard method for creating a concentrated stock for in

vitro experiments.

Calculate the mass: Determine the required mass of PF-06726304 powder to achieve your desired
stock concentration (e.g., 10 mM).

Weigh the compound: Use a high-precision balance.
Dissolve in DMSO: Add the calculated volume of pure, anhydrous DMSO to the powder. Gently

vortex or sonicate to ensure complete dissolution, yielding a clear solution.
Aliquot and store: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw

cycles. Store at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (up to 1
month) [2] [3].

B. Preparing Formulations for Animal Studies For in vivo administration, the DMSO stock must be

further diluted into a biocompatible solvent system. The following formulations have been used successfully

in mouse xenograft models [1] [2] [3].

Formulation Composition (add solvents sequentially)
Final
Conc.

Appearance

Formulation
1

10% DMSO + 40% PEG300 + 5% Tween-80 + 45%

Saline [2] [3]

≥ 1 mg/mL Clear

solution

Formulation
2

10% DMSO + 90% (20% SBE-β-CD in Saline) [2] [3] ≥ 1 mg/mL Clear

solution
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Formulation Composition (add solvents sequentially)
Final
Conc.

Appearance

Formulation
3

10% DMSO + 90% Corn Oil [2] [3] ≥ 1 mg/mL Clear

solution

Example of Formulation 1 Preparation: To prepare 1 mL of a 1 mg/mL working solution:

Pipette 100 μL of a 10 mg/mL DMSO stock solution into a vial.
Add 400 μL of PEG300 and mix thoroughly until clear.

Add 50 μL of Tween-80 and mix thoroughly until clear.
Finally, add 450 μL of physiological saline (0.9% NaCl) and mix. The solution should remain clear [2]

[3].

Detailed Experimental Protocols

A. In Vitro Protocol: Inhibition of H3K27me3 in Karpas-422 Cells [1] This protocol measures the

compound's ability to reduce the levels of the H3K27me3 histone mark in cells.
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Start: Plate Karpas-422 cells
(2500 cells/well in 96-well plate)

Incubate 2-3h at 37°C, 5% CO₂

Treat with PF-06726304
(11-point serial dilution, max 50 μM)

0.5% final DMSO

Incubate 72h at 37°C, 5% CO₂

Centrifuge, remove medium,
Lyse cells with acid-extraction

Transfer lysate to ELISA plate,
Incubate with primary antibody

(Wash)

Incubate with HRP-linked antibody
(Wash)

Add TMB substrate, stop reaction,
Measure absorbance

End: Calculate IC₅₀ for H3K27me3 reduction
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B. In Vivo Protocol: Efficacy in a Karpas-422 Xenograft Model [1] This protocol describes the

administration of PF-06726304 to evaluate its antitumor efficacy.

Animal Model: Female Scid beige mice (6-8 weeks old) bearing subcutaneous Karpas-422
xenografts [1].

Dosage: 200 and 300 mg/kg [1] [2].
Administration Route: Oral gavage [1].

Dosing Schedule: Twice daily (BID) for 20 days [1].
Formulation: Use one of the in vivo formulations listed above (e.g., Formulation 1) [1] [3].

Key Results: This regimen was shown to inhibit tumor growth significantly and induce robust
modulation of downstream biomarkers [1].

C. Specialized Protocol: Lipid Accumulation in Zebrafish Embryos [4] PF-06726304 acetate has been

used to study Ezh2's role in lipid metabolism in a zebrafish model.

Model: Zebrafish embryos (0-5 days post-fertilization) [4].
Concentration: 5 μM (a non-toxic concentration determined from a dose-response curve) [4].

Exposure Window: Continuous exposure from 0 to 5 days post-fertilization [4].
Key Observation: Treated embryos exhibited increased lipid accumulation at 5 dpf, linking Ezh2

inhibition to altered lipid metabolism [4].

Mechanism of Action and Signaling Context

PF-06726304 exerts its effects by directly competing with S-adenosylmethionine (SAM) to inhibit the

methyltransferase activity of EZH2, the catalytic core of the Polycomb Repressive Complex 2 (PRC2) [3]

[5]. This inhibition leads to a global reduction of the H3K27me3 repressive mark, thereby de-repressing

genes that are critical for cell fate and differentiation [1] [6] [7].

EZH2 and the H3K27me3 mark are involved in several key signaling pathways relevant to cancer and cell

differentiation. The diagram below illustrates how PF-06726304 (iEzh2) intervenes in this network.
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Critical Considerations for Researchers

Solubility and Handling: Always use fresh, anhydrous DMSO to prepare stock solutions, as

moisture absorption can drastically reduce solubility and compound stability [1].
Quality Control: Verify the purity of your batch via the Certificate of Analysis. Different batches may

have slight variations in molecular weight that can affect molarity calculations.
Cytotoxicity Assessment: When using PF-06726304 in new cell models, it is crucial to perform

cytotoxicity assays (e.g., MTS, live/dead staining) across a range of concentrations. A study noted
that while concentrations ≤10 μM were generally non-toxic to pre-osteoblasts, 100 μM was

significantly toxic for most EZH2 inhibitors tested [6].
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Off-target Effects: While PF-06726304 is highly selective for EZH2, researchers should be aware

that some effects could be mediated through inhibition of the closely related EZH1 protein [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [PF-06726304 Application Notes and Protocols]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b539198#pf-06726304-

stock-solution-preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com
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